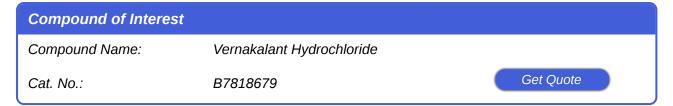


Vernakalant Hydrochloride chemical properties and solubility

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Vernakalant Hydrochloride: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical properties, solubility, and mechanism of action of **Vernakalant Hydrochloride**. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, outlining experimental approaches, and visualizing key pathways.

Chemical Properties

Vernakalant Hydrochloride is an antiarrhythmic agent with a multifaceted ion channel blocking profile. Its chemical structure and fundamental properties are summarized below.



Property	Value	Reference(s)
Chemical Name	(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-olhydrochloride	[1]
Molecular Formula	C20H32CINO4	[1][2]
Molecular Weight	385.93 g/mol	[1][3]
CAS Number	748810-28-8	[1][2]
Appearance	White to beige powder	[4]
Melting Point	151-153 °C	[2][4]
pKa (Strongest Acidic)	14.85 (Predicted)	
pKa (Strongest Basic)	9.65 (Predicted)	_

Solubility Profile

The solubility of **Vernakalant Hydrochloride** has been reported in several common laboratory solvents. However, it is important to note that quantitative values from commercial suppliers can vary. The available data is summarized below. It is recommended that researchers verify the solubility for their specific lots and experimental conditions.

Solvent	Reported Solubility	Reference(s)
Water	50 mg/mL (requires sonication) 15 mg/mL (clear solution)	[5][6]
DMSO	77 mg/mL 50 mg/mL (requires sonication) 2 mg/mL (clear solution)	[3][5][6]
Ethanol	77 mg/mL	[3]
Methanol	50 mg/mL	



Note: One source indicated that the use of hygroscopic DMSO can significantly reduce the solubility of **Vernakalant Hydrochloride**.[3][5]

Mechanism of Action: Atrial-Selective Ion Channel Blockade

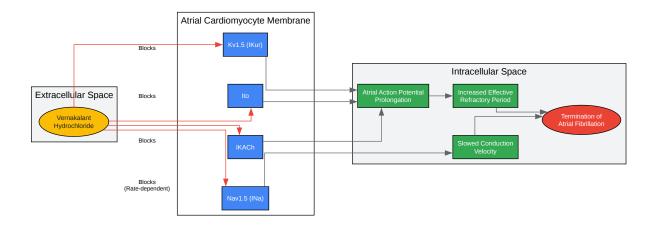
Vernakalant Hydrochloride exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential, with a degree of selectivity for atrial tissue.[7][8] This multi-channel blockade leads to a prolongation of the atrial refractory period and a slowing of conduction velocity, which are key mechanisms for the termination of atrial fibrillation.[7][9]

The primary ion channels targeted by vernakalant include:

- Voltage-gated potassium channels (Kv):
 - Kv1.5 (IKur): This ultra-rapidly activating delayed rectifier potassium current is
 predominantly expressed in the atria.[10] Blockade of IKur contributes significantly to the
 prolongation of the atrial action potential duration and effective refractory period.[10]
 - Ito (transient outward current): Vernakalant also blocks this current, which is more involved in atrial than ventricular repolarization.
 - IKACh (acetylcholine-activated potassium current): Inhibition of this current further contributes to the prolongation of the atrial action potential.[11]
- Voltage-gated sodium channels (Nav):
 - Nav1.5 (INa): Vernakalant blocks the fast inward sodium current in a rate- and voltagedependent manner. This effect is more pronounced at higher heart rates, which is characteristic of atrial fibrillation.[7]

The following diagram illustrates the signaling pathway of **Vernakalant Hydrochloride**'s action on atrial cardiomyocytes.





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Mechanism of action of Vernakalant Hydrochloride.

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physicochemical properties of **Vernakalant Hydrochloride** are not extensively available in the public domain. The following sections outline general methodologies that are commonly used for these types of analyses.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a digital melting point apparatus, often following pharmacopeial methods such as those outlined in the United States Pharmacopeia (USP) <741>.[12]

General Protocol:



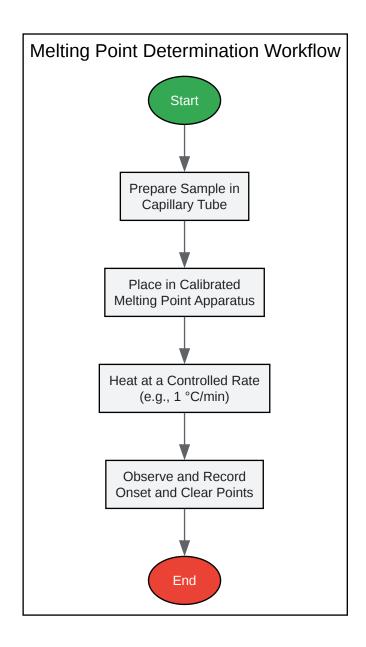




- Sample Preparation: A small amount of the dry Vernakalant Hydrochloride powder is packed into a capillary tube.
- Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Heating: The temperature is raised at a controlled rate, typically 1 °C/minute, approaching the expected melting point.[12]
- Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[12]

The following diagram illustrates a general workflow for melting point determination.





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Workflow for melting point determination.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration.[13][14]

General Protocol for Potentiometric Titration:



- Solution Preparation: A solution of **Vernakalant Hydrochloride** of known concentration is prepared in an appropriate solvent system (e.g., water or a water-cosolvent mixture).[13] The ionic strength of the solution is typically kept constant.[13]
- Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).[14]
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[14]

Determination of Solubility

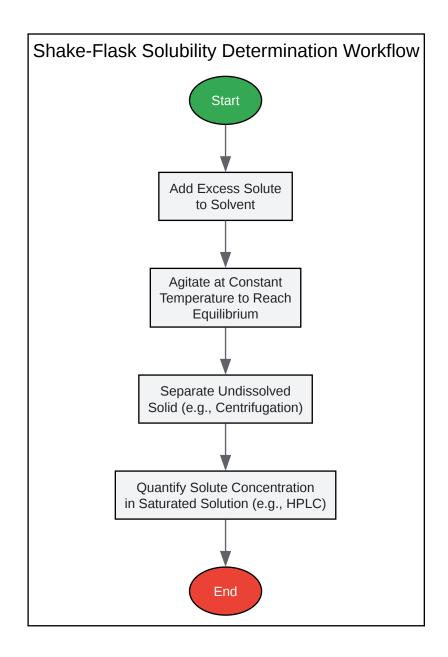
The equilibrium solubility of a compound can be determined using the shake-flask method.

General Protocol for Shake-Flask Method:

- Sample Preparation: An excess amount of **Vernakalant Hydrochloride** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **Vernakalant Hydrochloride** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram outlines the general steps in a shake-flask solubility experiment.





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Workflow for shake-flask solubility determination.

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